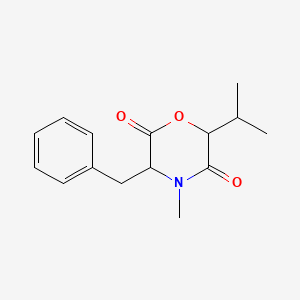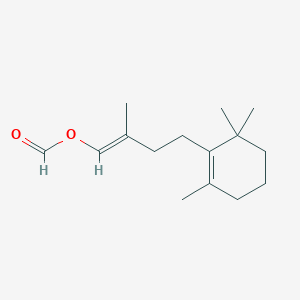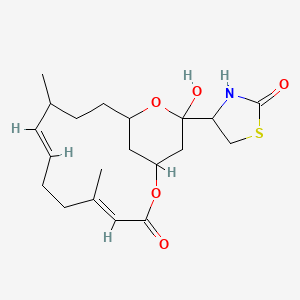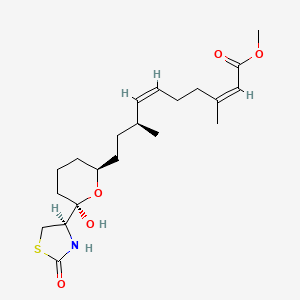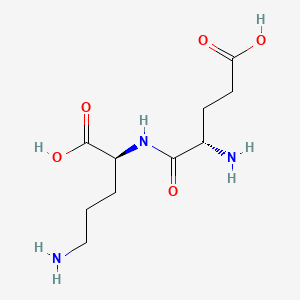
gamma-Glutamylornithine
Descripción general
Descripción
Gamma-Glutamylornithine is a compound that belongs to the family of gamma-glutamyl compounds. These compounds are characterized by the presence of a gamma-glutamyl bond, which is an amide linkage between the gamma-carboxyl group of glutamate and an amino group of another molecule, in this case, ornithine. This compound is involved in various biochemical processes and has significant implications in both health and disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-Glutamylornithine can be synthesized through enzymatic reactions involving gamma-glutamyl transferases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to ornithine, forming this compound. The reaction typically occurs under physiological conditions, with optimal pH and temperature being crucial for enzyme activity .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce gamma-glutamyl transferases, which then catalyze the formation of this compound from glutamate and ornithine. This method is environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Glutamylornithine undergoes various chemical reactions, including:
Hydrolysis: The gamma-glutamyl bond can be hydrolyzed by gamma-glutamyl transpeptidases, releasing glutamate and ornithine.
Transpeptidation: The gamma-glutamyl group can be transferred to other amino acids or peptides, forming new gamma-glutamyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include gamma-glutamyl transferases and gamma-glutamyl transpeptidases. The reactions typically occur under mild conditions, with physiological pH and temperature being optimal .
Major Products
The major products formed from these reactions include glutamate, ornithine, and various gamma-glutamyl peptides .
Aplicaciones Científicas De Investigación
Gamma-Glutamylornithine has a wide range of scientific research applications:
Mecanismo De Acción
Gamma-Glutamylornithine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular redox homeostasis and detoxifying xenobiotics. This compound is formed by the action of gamma-glutamyl transferases, which transfer the gamma-glutamyl group from glutathione to ornithine. The resulting compound can then undergo further reactions, such as hydrolysis or transpeptidation, to release glutamate and ornithine or form new gamma-glutamyl compounds .
Comparación Con Compuestos Similares
Gamma-Glutamylornithine is similar to other gamma-glutamyl compounds, such as gamma-glutamylcysteine and gamma-glutamyltaurine. it is unique in its specific role in nitrogen metabolism and polyamine biosynthesis . Other similar compounds include:
Gamma-Glutamylcysteine: Involved in glutathione biosynthesis and has antioxidant properties.
Gamma-Glutamyltaurine: Known for its immunostimulatory activities.
This compound stands out due to its specific involvement in the biosynthesis of polyamines and its potential therapeutic applications in liver diseases and wound healing .
Propiedades
Número CAS |
56523-61-6 |
|---|---|
Fórmula molecular |
C10H19N3O5 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(1S)-4-amino-1-carboxybutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-5-1-2-7(10(17)18)13-8(14)4-3-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |
Clave InChI |
BBAYFIRFVORJLJ-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN |
SMILES canónico |
C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN |
Apariencia |
Solid powder |
melting_point |
209°C |
| 56523-61-6 | |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
gamma-Glutamylornithine; gamma-Glu-orn; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


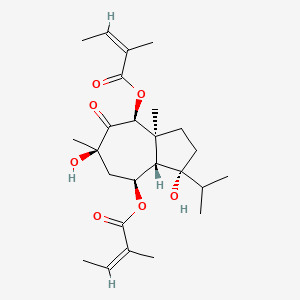
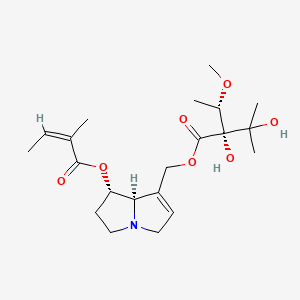
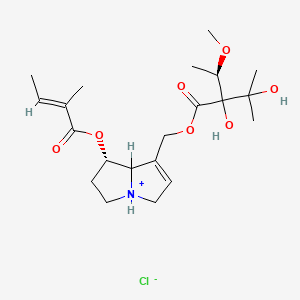
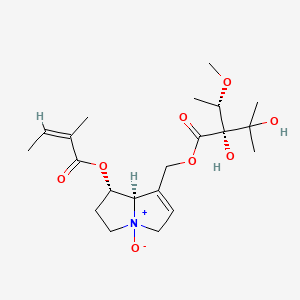



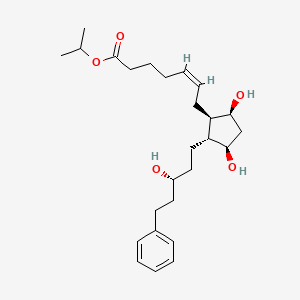
![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
